Apstatin vs. Apstatin Analog 6: Structure-Activity Relationship and Potency Differentiation
The parent compound Apstatin (1) demonstrates an IC50 of 2.9 µM against human membrane-bound AP-P [1]. A key structural analog, compound 6, which replaces the N-terminal phenylalanine residue of Apstatin with a (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl group, achieves a significantly improved IC50 of 0.23 µM, representing an approximately 12.6-fold increase in potency [2]. This comparison quantifies the critical contribution of the N-terminal hydrophobic moiety to binding affinity and defines the baseline from which further structural optimization proceeds.
| Evidence Dimension | Inhibitory potency (IC50) against human membrane-bound aminopeptidase P |
|---|---|
| Target Compound Data | 2.9 µM (Apstatin, compound 1) |
| Comparator Or Baseline | 0.23 µM (Analog 6, N-terminal modified) |
| Quantified Difference | 12.6-fold higher potency for Analog 6 |
| Conditions | In vitro enzyme inhibition assay using human membrane-bound AP-P |
Why This Matters
This data allows procurement teams to select Apstatin as the well-characterized reference standard when a moderate potency, first-generation inhibitor is required for mechanistic studies, versus opting for a more potent analog when maximal target engagement is the primary goal.
- [1] Maggiora LL, Orawski AT, Simmons WH. Apstatin analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme. J Med Chem. 1999;42(13):2394-402. PMID: 10395480. View Source
- [2] Maggiora LL, Orawski AT, Simmons WH. Apstatin analogue inhibitors of aminopeptidase P, a bradykinin-degrading enzyme. J Med Chem. 1999;42(13):2394-402. PMID: 10395480. View Source
